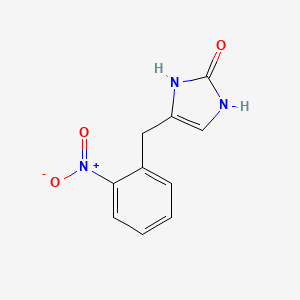
4-(2-Nitrobenzyl)-1,3-dihydroimidazol-2-one
Cat. No. B8440280
M. Wt: 219.20 g/mol
InChI Key: DUQHTDIWZASMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07211671B2
Procedure details


3b (82 mg, 0.37 mmol) in MeOH was hydrogenated over 10% Pd/C (10 mg) at 50 psi H2. The reaction mixture was filtered through a plug of Celite®, washed with MeOH and concentrated on a rotary evaporator to give 69 mg (98% yield) of 4-(2-aminobenzyl)-1,3-dihydroimidazol-2-one 3c. MS found: (M+H)+=190.



Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][C:7]1[NH:8][C:9](=[O:12])[NH:10][CH:11]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH2:6][C:7]1[NH:8][C:9](=[O:12])[NH:10][CH:11]=1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a plug of Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(CC=2NC(NC2)=O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 69 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
